molecular formula C26H24N2O4 B554778 Z-Trp-OBzl CAS No. 69876-37-5

Z-Trp-OBzl

Cat. No. B554778
CAS RN: 69876-37-5
M. Wt: 428.5 g/mol
InChI Key: UHYCVEDLXBEKPC-DEOSSOPVSA-N
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Description

Z-Trp-OBzl, also known as Nα-Cbz-L-tryptophan benzyl ester, is a peptide compound . It has a molecular weight of 428.49 and a molecular formula of C26H24N2O4 .


Synthesis Analysis

The synthesis of Z-Trp-OBzl involves the use of protected amino acids with L-configuration . The reaction conditions involve the use of 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of Z-Trp-OBzl is represented by the formula C26H24N2O4 . The exact mass is 428.173615 .


Chemical Reactions Analysis

Z-Trp-OBzl is involved in various chemical reactions. For instance, the indole nucleus of Z-Trp-OBzl is modified by acylation of the indole nitrogen using Boc-N-methyl butyric acid followed by catalytic hydrogenation and introduction of the Fmoc group .


Physical And Chemical Properties Analysis

Z-Trp-OBzl is a solid substance . It has a density of 1.3±0.1 g/cm3, a boiling point of 656.7±55.0 °C at 760 mmHg, and a flash point of 350.9±31.5 °C .

Scientific Research Applications

  • Peptide Synthesis and Modification : Z-Trp-OBzl has been utilized in the synthesis of tryptophan-containing 1,5-tetrazole dipeptide analogs. One study synthesized the dipeptide analog Z-Trp(NinZ)ψ[CN4]Nle-OBzl with high optical purity, demonstrating its potential for incorporation into peptides (Boteju & Hruby, 1993).

  • Solid-Phase Peptide Synthesis (SPPS) : Another research focused on protecting the indole nucleus of Z-Trp-OBzl for SPPS. They developed a derivative, Fmoc-Trp(Boc-Nmbu)-OH, that improves the solubility of peptides during high-performance liquid chromatography (HPLC) purification, indicating its utility in SPPS (Wahlström & Undén, 2009).

  • Liquid Phase Peptide Synthesis : Z-Trp-OBzl was also used in the "Hold-in-Solution" method for rapid peptide synthesis, as demonstrated in the preparation of protected angiotensin II and delta-sleep-inducing peptide. This method shows the efficiency of Z-Trp-OBzl in peptide chain elongation in an organic solvent (Nozaki & Muramatsu, 1982).

Safety And Hazards

Z-Trp-OBzl is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCVEDLXBEKPC-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189904
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Trp-OBzl

CAS RN

69876-37-5
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69876-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HA Guillaume, JW Perich, RB Johns… - The Journal of Organic …, 1989 - ACS Publications
… the N(1)-(dimethylphosphono)tryptophan derivatives Z-Trp(P03Me2)-0Bzl and BocTrp(P03Me2)-0NBzl by reaction of the lithium indolate of protected tryptophan derivatives Z-Trp-OBzl …
Number of citations: 7 pubs.acs.org
K Wahlström, A Undén - Tetrahedron Letters, 2009 - Elsevier
… The indole nucleus of Z-Trp-OBzl is modified by acylation of the indole nitrogen using Boc-N-methyl butyric acid followed by catalytic hydrogenation and introduction of the Fmoc group. …
Number of citations: 12 www.sciencedirect.com
M Danielsson, K Wahlström, A Undén - Tetrahedron letters, 2011 - Elsevier
… when the reaction was performed with Z-Trp-OBzl (4 g) and dry THF (50 ml) was used as the solvent, only small amounts of the product were formed. Therefore, Z-Trp-OBzl, Boc-Sar-Sar-…
Number of citations: 3 www.sciencedirect.com
H Franzén, L Grehn, U Ragnarsson - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… yielded the corresponding unstable Nn-C02H derivative (the characteristic 'H nmr Nln-Boc peak at h 1.65 disappeared and the indole-2H signal was shifted from 6 7.56 in Z-Trp-OBzl to …
Number of citations: 36 pubs.rsc.org
K Wahlström - 2009 - diva-portal.org
… The indole nucleus of Z-Trp-OBzl is modified by acylation of the indole nitrogen using Boc-N-methyl butyric acid followed by catalytic hydrogenation and introduction of the Fmoc group. …
Number of citations: 0 www.diva-portal.org
H Ohta, T Motoyama, T Ura, Y Ishii… - The Journal of Organic …, 1989 - ACS Publications
… Z-Trp-OBzl (1) by Fluoride Treatment of 2. Compound 2 (0.05 g, 0.14 mmol) was dissolved in THF (2 mL), and a solution of tetra-n-butylammonium fluoride trihydrate (0.44 g, 1.4 mmol) …
Number of citations: 21 pubs.acs.org
B Rzeszotarska, E Masiukiewicz - Organic preparations and …, 1990 - Taylor & Francis
… Thirteen products were detected after 2 hrs storage of Z-Trp-OBzl in a large volume of t-butyl acetate and trifluoroacetic acid. Nine of them were …
Number of citations: 8 www.tandfonline.com
LH Koole, HM Moody, NLHL Broeders… - The Journal of …, 1989 - ACS Publications
Synthesis of the phosphate-methylated DNA dinucleotidesd (CpG)(4), d (GpC)(5), d (ApC)(6), d (ApT)(7), d (ApA)(8), and d (CpC)(9) is described. The 9-fluorenylmethoxycarbonyl (Fmoc…
Number of citations: 82 pubs.acs.org
R GEIGER, W KÖNIG - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary This chapter provides an overview of amine protecting groups. A main guideline for principles concerning the selection of protecting group is the cleavage condition …
Number of citations: 36 www.sciencedirect.com
E JAEGER, P THAMM, S KNOF, E WÜNSCH - 1978 - degruyter.com
… Ferner ist diese bekannte Seitenketten Fragmentierung bei 8, 11 und 14 gegenüber allen übrigen untersuchten Derivaten des Z-Trp-OBzl zugunsten eines anderen …
Number of citations: 26 www.degruyter.com

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